molecular formula C32H36N6O6S2 B2713226 4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309969-47-9

4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2713226
CAS No.: 309969-47-9
M. Wt: 664.8
InChI Key: CHGCTDGFGKPNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to a substituted 1,2,4-triazole ring, with a diethylsulfamoyl group at the 4-position of the benzamide and a 2,5-dimethoxyphenyl substituent on the triazole. The structural complexity suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor, given the prevalence of sulfonamide and triazole motifs in such agents .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O6S2/c1-5-36(6-2)46(41,42)25-14-11-23(12-15-25)31(40)33-20-29-34-35-32(38(29)27-19-24(43-3)13-16-28(27)44-4)45-21-30(39)37-18-17-22-9-7-8-10-26(22)37/h7-16,19H,5-6,17-18,20-21H2,1-4H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGCTDGFGKPNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H34N6O6S2C_{30}H_{34}N_{6}O_{6}S_{2}, with a molecular weight of 638.76 g/mol. The structure includes multiple functional groups such as sulfamoyl, methoxyphenyl, and triazole, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. Below are key findings related to its biological effects:

Antimicrobial Activity

Studies have shown that the compound demonstrates promising antimicrobial effects against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported in the range of 37.9–113.8 μM against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Bacterial StrainMIC (μM)MBC (μM)
MRSA248–372372–1240
E. coli43–17286–344

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values of 0.29 μM against MCF-7 cells and showed significant inhibition of tubulin polymerization .
Cell LineIC50 (μM)
MCF-70.29
HeLa4.04
HCT1169.48

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Protein Binding : It binds to proteins involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized derivatives of the compound and evaluated their biological activity against cancer cell lines, revealing structure-activity relationships that inform future drug design .
  • Antimicrobial Evaluation : Another research effort highlighted the antimicrobial properties of related compounds, suggesting that modifications to the triazole moiety could enhance efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (): Shares a benzamide core and heterocyclic ring but replaces the triazole with a thiadiazole. The absence of the sulfamoyl group reduces hydrophilicity, impacting solubility and membrane permeability.

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones (): Features a sulfonyl group and triazole but lacks the indolin-1-yl moiety. The 2,4-difluorophenyl substituent enhances metabolic stability compared to the dimethoxyphenyl group in the target compound.

N-Benzyl-N-[4-(Diethylamino)Phenyl]-5-Methyl-3-Phenylisoxazole-4-Carboxamide (): Contains a diethylamino group and isoxazole-carboxamide core but omits the thioether linkage, limiting conformational flexibility.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP* Activity Reported
Target Compound Benzamide-Triazole Diethylsulfamoyl, Indolin-1-yl ~620.7 3.2 Not reported (inferred)
N-(5-Isoxazol-5-yl-Benzamide () Benzamide-Thiadiazole Isoxazolyl, Phenyl ~348.4 2.8 Antimicrobial
Triazole-Thiones () Triazole-Sulfonyl 2,4-Difluorophenyl, X-Phenylsulfonyl ~450–500 2.5–3 Antimicrobial
Isoxazole-Carboxamide () Isoxazole-Carboxamide Diethylamino, Benzyl ~429.5 3.0 Enzyme inhibition

*LogP estimated using fragment-based methods.

Pharmacological and Physicochemical Properties
  • Solubility: The diethylsulfamoyl group enhances aqueous solubility compared to non-sulfonylated analogues (e.g., ) but reduces it relative to hydroxylamine derivatives ().
  • Binding Affinity : The indolin-1-yl moiety may engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in simpler phenyl-substituted triazoles ().
  • Metabolic Stability : The 2,5-dimethoxyphenyl group is prone to demethylation, whereas halogenated analogues () exhibit longer half-lives.
Structure-Activity Relationship (SAR) Insights
  • Sulfamoyl vs. Sulfonyl : Diethylsulfamoyl’s electron-withdrawing nature may enhance target binding compared to sulfonyl groups in .
  • Triazole vs. Thiadiazole : The triazole’s hydrogen-bonding capacity (N-H at position 1) improves target engagement over thiadiazoles () .
  • Indolin-1-yl vs. Simple Alkyl Chains : The indole ring’s planar structure facilitates interactions with hydrophobic pockets, as seen in kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.